molecular formula C17H12N4OS4 B2383413 N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine CAS No. 862974-12-7

N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

Cat. No. B2383413
CAS RN: 862974-12-7
M. Wt: 416.55
InChI Key: DGFOFPDSMQAYON-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains multiple thiazole rings. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The presence of multiple thiazole rings and other functional groups like methoxy (-OCH3) and methylthio (-SCH3) could potentially give this compound interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole rings, possibly through a process known as cyclization. This is a common method for synthesizing heterocyclic compounds . The methoxy and methylthio groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain multiple interconnected thiazole rings, along with methoxy and methylthio substituents. These groups could potentially influence the compound’s reactivity and other properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it’s reacted. Thiazoles can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the types and locations of its functional groups would all play a role. These could affect properties like its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Excited State Hydrogen Bond and Proton Transfer

Solvent effects play a crucial role in the excited state intramolecular proton transfer (ESIPT) reaction of this compound. Increasing solvent polarity gradually inhibits the ESIPT reaction. Understanding these effects can aid in developing optoelectronic materials and analytical tools .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and the results of experimental studies. It could potentially be explored for use in fields like medicinal chemistry, materials science, or synthetic chemistry, among others .

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS4/c1-22-10-4-3-5-11-12(10)20-16(24-11)21-15-18-8-6-7-9-14(13(8)25-15)26-17(19-9)23-2/h3-7H,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFOFPDSMQAYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

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